
3-(3-Dodecyl-2,5-dioxopyrrolidin-1-YL)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Dodecyl-2,5-dioxopyrrolidin-1-yl)benzoic acid is a chemical compound with the molecular formula C23H33NO4 It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a dodecyl chain and a pyrrolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Dodecyl-2,5-dioxopyrrolidin-1-yl)benzoic acid typically involves the reaction of 3-aminobenzoic acid with dodecyl isocyanate, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Dodecyl-2,5-dioxopyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the pyrrolidinone ring to a pyrrolidine ring.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of pyrrolidine derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Applications De Recherche Scientifique
3-(3-Dodecyl-2,5-dioxopyrrolidin-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the development of novel materials with specific properties, such as surfactants or emulsifiers.
Mécanisme D'action
The mechanism of action of 3-(3-Dodecyl-2,5-dioxopyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dodecyl chain allows for hydrophobic interactions with lipid membranes, while the pyrrolidinone ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid: Lacks the dodecyl chain, making it less hydrophobic.
4-(3-Dialkylamino-2,5-dioxopyrrolidin-1-yl)benzoic acid: Contains a dialkylamino group, which can alter its reactivity and biological activity.
Uniqueness
3-(3-Dodecyl-2,5-dioxopyrrolidin-1-yl)benzoic acid is unique due to its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic environments. This property makes it particularly useful in applications such as drug delivery and material science.
Propriétés
Numéro CAS |
116646-28-7 |
|---|---|
Formule moléculaire |
C23H33NO4 |
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
3-(3-dodecyl-2,5-dioxopyrrolidin-1-yl)benzoic acid |
InChI |
InChI=1S/C23H33NO4/c1-2-3-4-5-6-7-8-9-10-11-13-18-17-21(25)24(22(18)26)20-15-12-14-19(16-20)23(27)28/h12,14-16,18H,2-11,13,17H2,1H3,(H,27,28) |
Clé InChI |
KXBBWXMDVMHQFV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


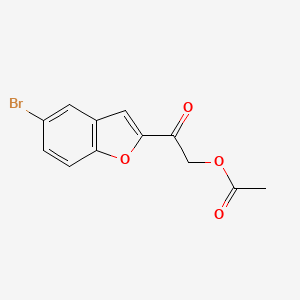
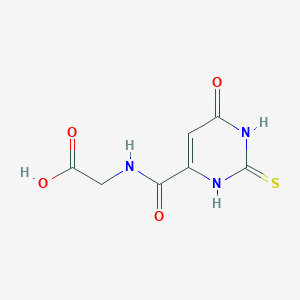
![Imidazo[2,1-b]oxazole, 5,6-dibromo-2,3-dihydro-2-methyl-](/img/structure/B12904084.png)


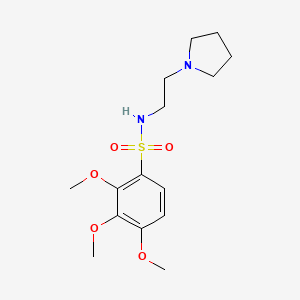
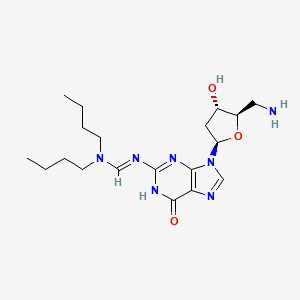
![2H-Cyclopenta[b]furan-2-one, hexahydro-6-iodo-](/img/structure/B12904111.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-glutamic acid](/img/structure/B12904122.png)
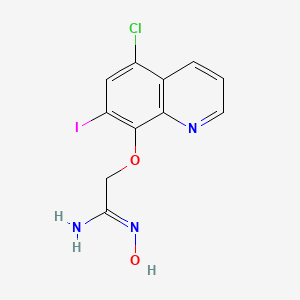

![Ethyl 5-formyl-2-{[5-formyl-4-methyl-3-(propanoyloxy)-1h-pyrrol-2-yl]methyl}-4-methyl-1h-pyrrole-3-carboxylate](/img/structure/B12904145.png)
![Benzamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]-](/img/structure/B12904146.png)

